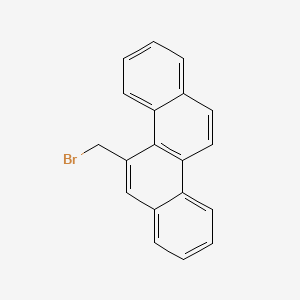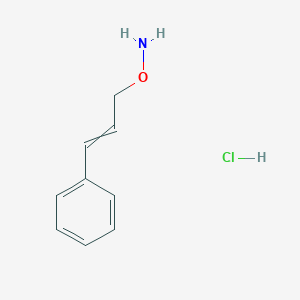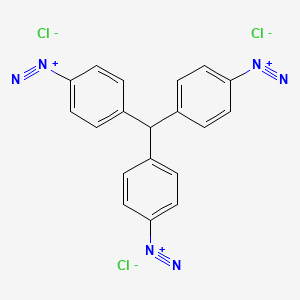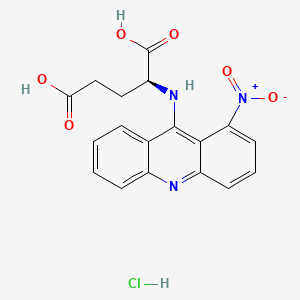
2-(Ethylsulfanyl)-1,3-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylsulfanyl)-1,3-dimethoxybenzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with two methoxy groups and an ethylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-1,3-dimethoxybenzene can be achieved through several methods. One common approach involves the reaction of 1,3-dimethoxybenzene with ethylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst and solvent, as well as reaction temperature and pressure, are critical factors in industrial production.
化学反応の分析
Types of Reactions
2-(Ethylsulfanyl)-1,3-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding 1,3-dimethoxybenzene.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 1,3-dimethoxybenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Ethylsulfanyl)-1,3-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Ethylsulfanyl)-1,3-dimethoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The ethylsulfanyl group can participate in redox reactions, while the methoxy groups may influence the compound’s solubility and reactivity.
類似化合物との比較
2-(Ethylsulfanyl)-1,3-dimethoxybenzene can be compared with other similar compounds, such as:
1,3-Dimethoxybenzene: Lacks the ethylsulfanyl group, resulting in different chemical properties and reactivity.
2-(Methylsulfanyl)-1,3-dimethoxybenzene: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group, leading to differences in steric and electronic effects.
2-(Ethylsulfanyl)-1,4-dimethoxybenzene: The position of the methoxy groups is different, which can affect the compound’s reactivity and interactions.
特性
CAS番号 |
81977-19-7 |
|---|---|
分子式 |
C10H14O2S |
分子量 |
198.28 g/mol |
IUPAC名 |
2-ethylsulfanyl-1,3-dimethoxybenzene |
InChI |
InChI=1S/C10H14O2S/c1-4-13-10-8(11-2)6-5-7-9(10)12-3/h5-7H,4H2,1-3H3 |
InChIキー |
UOEYVBHUBALBHN-UHFFFAOYSA-N |
正規SMILES |
CCSC1=C(C=CC=C1OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)









![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
![5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione](/img/structure/B14415169.png)
